molecular formula C16H14N2O4 B12946560 5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione CAS No. 20852-40-8

5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione

Cat. No.: B12946560
CAS No.: 20852-40-8
M. Wt: 298.29 g/mol
InChI Key: BBTRZLGGVOWTEV-UHFFFAOYSA-N
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Description

“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” typically involves the reaction of appropriate benzyl and phenyl derivatives with imidazolidine-2,4-dione under controlled conditions. Common reagents used in the synthesis include:

  • Benzyl halides
  • Phenyl halides
  • Base catalysts (e.g., sodium hydroxide or potassium carbonate)
  • Solvents (e.g., dimethylformamide or ethanol)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxybenzyl)-3-phenylimidazolidine-2,4-dione
  • 5-Benzyl-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
  • 5-(4-Methoxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione

Uniqueness

“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is unique due to the presence of both hydroxyl and benzyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

CAS No.

20852-40-8

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O4/c19-11-7-5-10(6-8-11)9-12-15(21)18(16(22)17-12)13-3-1-2-4-14(13)20/h1-8,12,19-20H,9H2,(H,17,22)

InChI Key

BBTRZLGGVOWTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(NC2=O)CC3=CC=C(C=C3)O)O

Origin of Product

United States

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